Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate
Overview
Description
Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate is a compound belonging to the class of nitrofurans, which are known for their diverse biological activities. This compound is characterized by the presence of a nitrofuran moiety, which is a furan ring substituted with a nitro group, and an ester functional group. Nitrofurans have been extensively studied for their antimicrobial properties and are used in various medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate typically involves the nitration of furan derivatives followed by esterification. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to yield 5-nitrofuran-2-carbaldehyde . This intermediate can then be converted to methyl 5-nitrofuran-2-carboxylate through esterification with methanol . The final step involves the reaction of methyl 5-nitrofuran-2-carboxylate with glycine to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antibacterial agent in the treatment of infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate involves the reduction of the nitro group to reactive intermediates that can interact with bacterial enzymes and DNA. These intermediates inhibit the synthesis of essential biomolecules such as DNA, RNA, and proteins, leading to bacterial cell death . The compound targets multiple pathways, making it less likely for bacteria to develop resistance .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran compound used as an antibiotic for urinary tract infections.
Furazolidone: Used as an antibacterial and antiprotozoal agent.
Nitrofurazone: Used topically for wound infections.
Uniqueness
Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate is unique due to its specific ester functional group, which can be modified to create a variety of derivatives with different biological activities. This versatility makes it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-15-7(11)4-9-8(12)5-2-3-6(16-5)10(13)14/h2-3H,4H2,1H3,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYRTULASCLFCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(O1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224033 | |
Record name | N-[(5-Nitro-2-furanyl)carbonyl]glycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349127-21-5 | |
Record name | N-[(5-Nitro-2-furanyl)carbonyl]glycine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349127-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(5-Nitro-2-furanyl)carbonyl]glycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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